molecular formula C21H21N3O2S B11192047 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11192047
M. Wt: 379.5 g/mol
InChI Key: VWQFGNUISDYZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a suitable phenyl derivative and a Lewis acid catalyst.

    Addition of the Ethyl Group: The ethyl group can be added through an alkylation reaction using an ethyl halide and a strong base.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, alcohols), suitable solvents (ethanol, dichloromethane), and mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-phenylpyrimidine derivatives: These compounds share the pyrimidine core structure and exhibit similar chemical properties.

    N-phenylacetamide derivatives: These compounds have a similar acetamide functional group and can undergo similar chemical reactions.

Uniqueness

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C21H21N3O2S/c1-3-16-13-20(26)24(21(23-16)15-8-5-4-6-9-15)14-19(25)22-17-10-7-11-18(12-17)27-2/h4-13H,3,14H2,1-2H3,(H,22,25)

InChI Key

VWQFGNUISDYZFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.